PPAR‑δ Transactivation Potency: Absence of Assay Data for CAS 922053‑05‑2 Prevents Any Comparator‑Based Potency Claim
No cell‑based or cell‑free PPAR transactivation data (EC₅₀, IC₅₀, or % activation) could be located for N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(4‑isopropylphenoxy)acetamide (CAS 922053‑05‑2) in any primary research article, patent example table, or authoritative curated database such as ChEMBL, BindingDB, or PubChem BioAssay. Although the parent indoline‑phenylsulfonamide patent [1] reports EC₅₀ values in the low‑nanomolar range for certain exemplified compounds possessing different phenoxy substituents (e.g., 4‑chlorophenoxy or 2‑naphthyloxy analogs), the specific 4‑isopropylphenoxy derivative is not listed among the biologically evaluated examples. The closest available comparator, N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(naphthalen‑2‑yloxy)acetamide, lacks publicly disclosed PPAR‑δ potency data and therefore cannot serve as a quantitative benchmark. Consequently, differential potency for CAS 922053‑05‑2 relative to any analog cannot be calculated.
| Evidence Dimension | PPAR‑δ agonist EC₅₀ (human PPARδ transfected CHO‑K1 or CV‑1 cells) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Closest in‑class patent examples (e.g., 4‑chlorophenoxy analog): EC₅₀ values reported as < 100 nM in patent US 2006/0100230 A1; N‑(2‑(indolin‑1‑ylsulfonyl)ethyl)‑2‑(naphthalen‑2‑yloxy)acetamide): no data. |
| Quantified Difference | Not calculable |
| Conditions | GAL4‑PPARδ luciferase reporter transactivation assay in CHO‑K1 cells (patent context) |
Why This Matters
Absence of EC₅₀ data precludes any claim of superior, equivalent, or differentiated PPAR‑δ engagement, making it impossible to prioritize this compound over analogs for PPAR‑δ‑dependent applications.
- [1] Bischoff H, Dittrich‑Wengenroth E, Wuttke M, et al. Indolin phenylsulfonamide derivatives. US Patent Application Publication US 2006/0100230 A1, published 2006‑05‑11. The patent exemplifies numerous indoline‑sulfonamide analogs but does not include the 4‑isopropylphenoxy variant among the biologically evaluated compounds. View Source
